ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate

Catalog No.
S1483994
CAS No.
105799-70-0
M.F
C14H11FO3S
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxyl...

CAS Number

105799-70-0

Product Name

ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate

IUPAC Name

ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate

Molecular Formula

C14H11FO3S

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C14H11FO3S/c1-2-17-14(16)12-5-8-7-18-11-4-3-9(15)6-10(11)13(8)19-12/h3-6H,2,7H2,1H3

InChI Key

RJJIHFVEBLDZCR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)F)OC2

Synonyms

ETHYL 8-FLUORO-4H-(1)-BENZOPYRANO(4 3-B&

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)F)OC2

Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound characterized by a fused thieno[3,2-c]chromene structure, which incorporates a fluorine atom at the 8-position. Its molecular formula is C14H11FO3SC_{14}H_{11}FO_3S and it has a molecular weight of approximately 276.30 g/mol. This compound is notable for its unique structural features that enhance its chemical reactivity and biological activity, making it of interest in medicinal chemistry and organic synthesis .

The chemical reactivity of ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate can be attributed to the presence of the carboxylate group and the fluorine substituent. It can undergo various reactions including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

These reactions allow for the synthesis of a variety of derivatives with potentially enhanced biological properties.

Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate exhibits significant biological activities. Research indicates that it may possess:

  • Anticancer Properties: Preliminary studies suggest that compounds in this class can inhibit cancer cell proliferation.
  • Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: It may reduce inflammation through modulation of inflammatory pathways.

These activities are likely influenced by the unique electronic properties imparted by the fluorine atom, which can enhance interactions with biological targets .

Several synthetic routes have been developed for the preparation of ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate. Common methods include:

  • Fluorination of Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate: This involves introducing the fluorine substituent using fluorinating agents.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the thieno[3,2-c]chromene framework.
  • Esterification Reactions: The carboxylic acid derivative can be converted into the corresponding ethyl ester through reaction with ethanol in the presence of acid catalysts.

These methods highlight the versatility in synthesizing this compound and its derivatives.

Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new anticancer and antimicrobial agents.
  • Organic Synthesis: Serving as a building block for synthesizing more complex organic molecules.
  • Material Science: Potential use in developing novel materials due to its unique structural properties.

These applications stem from its biological activity and chemical reactivity, making it a valuable compound in research and industry .

Studies on ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate's interactions with biological targets have indicated:

  • Binding Affinity: The compound shows promising binding affinity to various enzymes and receptors involved in disease processes.
  • Mechanisms of Action: Research suggests that it may modulate specific signaling pathways, contributing to its observed biological effects.

Further investigation into these interactions will be essential for understanding its full therapeutic potential and guiding future drug development efforts.

Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylateContains a fluorine substituentEnhanced bioactivity due to fluorine presence
Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylateContains a chlorine substituentPotentially different reactivity patterns
Ethyl 4H-thieno[3,2-c]chromene-3-carboxylateCarboxylic acid at position 3 instead of position 2Different biological activity profile

Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate stands out due to its specific positioning of functional groups which may influence its biological activity and chemical reactivity compared to these similar compounds. Its unique structure allows for distinct interactions within biological systems and offers diverse pathways for synthetic modification.

XLogP3

3.5

Wikipedia

Ethyl 8-fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylate

Dates

Modify: 2023-08-15

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